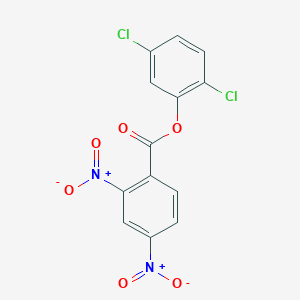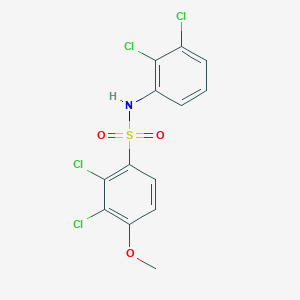![molecular formula C13H19NO2S B4622570 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE](/img/structure/B4622570.png)
1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE
Übersicht
Beschreibung
1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a 4-methylphenyl group
Wissenschaftliche Forschungsanwendungen
1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Wirkmechanismus
The mechanism by which 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE exerts its effects depends on its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. This can affect the binding affinity of the compound to various receptors or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Methylphenyl)sulfonyl]piperazine
- 1-(Methylsulfonyl)piperidin-4-amine
Comparison: 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is unique due to the presence of both a piperidine ring and a 4-methylphenyl group, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12-5-7-13(8-6-12)11-17(15,16)14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVPXRKLWWYGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B4622490.png)

![N-[(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-4-CHLORO-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B4622499.png)
![1-(4-{4-[(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4622524.png)
![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)
![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)
![N~4~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4622578.png)
![N-(furan-2-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4622587.png)
